molecular formula C20H16N2OS B2382518 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207003-96-0

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2382518
CAS No.: 1207003-96-0
M. Wt: 332.42
InChI Key: HOAMPBDUECMZKZ-UHFFFAOYSA-N
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Description

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with benzyl and methylphenyl substituents. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is EZH2 (Enhancer of Zeste Homolog 2) and Cytochrome bd oxidase (Cyt-bd) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis .

Mode of Action

This compound acts as an inhibitor of its targets. It binds to the active sites of EZH2 and Cyt-bd, preventing their normal function . The inhibition of EZH2 leads to a decrease in histone methylation, affecting gene expression . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways , leading to changes in gene expression . This can have downstream effects on cell proliferation and differentiation. The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis , affecting its energy metabolism .

Pharmacokinetics

Similar compounds have shown promising antitumor activity against various cancer cell lines and low toxicity against normal cells . This suggests that the compound may have good bioavailability and a favorable ADME profile.

Result of Action

The inhibition of EZH2 by this compound can lead to changes in gene expression, affecting cell proliferation and differentiation . This can result in antitumor activity against various cancer cell lines . The inhibition of Cyt-bd can disrupt the energy metabolism of Mycobacterium tuberculosis, potentially leading to its death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of the target proteins can vary depending on the physiological conditions of the cells . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with benzyl bromide and 3-methylbenzaldehyde under basic conditions to form the intermediate, which is then cyclized with formamide to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both benzyl and methylphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-14-6-5-9-16(10-14)17-12-24-19-18(17)21-13-22(20(19)23)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAMPBDUECMZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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